molecular formula C22H17N B1267558 N,N-Diphenyl-2-naphthylamine CAS No. 6940-30-3

N,N-Diphenyl-2-naphthylamine

Cat. No. B1267558
CAS RN: 6940-30-3
M. Wt: 295.4 g/mol
InChI Key: VWYDYNGPYMOCMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-Diphenyl-2-naphthylamine-related compounds involves various methods, including the Cu(I)-catalyzed cyclization of terminal alkynes, 2-bromoaryl ketones, and amides to create functionalized 1-naphthylamines with high yields and selectivity (Su et al., 2019). This process highlights the efficiency and versatility of modern synthetic approaches in generating naphthylamine derivatives.

Molecular Structure Analysis

The molecular structure of N,N-Diphenyl-2-naphthylamine derivatives has been extensively studied, revealing complex arrangements and interactions. For instance, the crystal structure of N,N′-diphenyl-N,N′-bis(1-naphthyl)-1,1′-biphenyl-4,4′-diamine (NPB) shows coplanar biphenyl groups and naphthyl-to-naphthyl π–π interactions, indicating the compound's potential in electronic applications due to its stable and conductive molecular architecture (Jung‐An Cheng & Pi‐Ju Cheng, 2010).

Chemical Reactions and Properties

Naphthylamine-based compounds participate in various chemical reactions, including electron transport and oxidative coupling, which are critical for their application in organic electronics. Notably, Naphthalene-1,8-diylbis(diphenylmethylium) has been used as a two-electron oxidant for the synthesis of benzidines through oxidative self-coupling of N,N-dialkylanilines, demonstrating the compounds' reactivity and potential for creating complex organic molecules (Saitoh, Yoshida, & Ichikawa, 2006).

Physical Properties Analysis

The physical properties of N,N-Diphenyl-2-naphthylamine and its derivatives are characterized by their solid-state structures and photophysical properties. Research indicates that these compounds exhibit tunable and polarity-sensitive fluorescence emission, which can be applied in imaging lipid droplets in cells and monitoring cellular growth. This application is facilitated by the compounds' electronic donor-acceptor structures and large Stokes shifts, highlighting their potential in biological imaging and materials science (Su et al., 2019).

Chemical Properties Analysis

The chemical properties of N,N-Diphenyl-2-naphthylamine derivatives, such as their ability to undergo nucleophilic substitution and participate in electron-transfer reactions, underscore their versatility and potential in synthetic chemistry. The electron transport abilities of certain naphthylamine-based compounds suggest their usefulness in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices (Tse, Kwok, & So, 2006).

Scientific Research Applications

1. Environmental Science: Removal of Naphthol and Naphthylamine from Water

  • Summary of the Application : Naphthol and naphthylamine, important naphthalene derivatives, are widely used as dye intermediates. Their presence in water systems can pose risks to the environment and public health due to their carcinogenicity . In this study, mesoporous polymers prepared by β-cyclodextrin derivatives and tetrafluoroterephthalonitrile were used to adsorb 1-naphthylamine, 2-naphthylamine, 1-naphthol, and 2-naphthol from water .
  • Methods of Application : The impact of adsorption time, initial concentration of naphthol and naphthylamine, and temperature on the adsorption efficiency of the four polymers were explored separately . The polymers can be effortlessly regenerated by a gentle and simple washing procedure with little reduction in performance .
  • Results or Outcomes : The four polymers present fast adsorption kinetics toward naphthol and naphthylamine, attaining 93100% of adsorption equilibrium uptake for 1-naphthol, 1-naphthylamine, 2-naphthylamine in 15 min, and 8790% of equilibrium uptake for 2-naphthol in 15 min . The maximum adsorption capacities of 1-naphthylamine, 2-naphthylamine, 1-naphthol, and 2-naphthol are 189.9 mg/g, 82.8 mg/g, 137.7 mg/g, and 88.7 mg/g, respectively .

2. Organic Chemistry: Synthesis of N-Phenylphenothiazine Derivatives

  • Summary of the Application : N-Phenylphenothiazine, an inexpensive, highly reductive, and oxygen-tolerant organophotocatalyst, has shown potential in various challenging photochemical transformations . In this study, a general and straightforward method was reported to access structurally diverse N-phenylphenothiazine derivatives .
  • Methods of Application : The introduction of a 2-naphthylamine moiety with an extended π-system and an amine group led to the variation of spectral characterization . The formed N-arylation products displayed competitive catalytic activity in challenging transformations .
  • Results or Outcomes : The study demonstrated that the formed N-arylation products with good efficacy and chemo/site-control displayed competitive catalytic activity in challenging transformations .

3. Industrial Chemistry: Production of Dyes

  • Summary of the Application : N,N-Diphenyl-2-naphthylamine is used in the production of dyes . Its presence in water systems can pose risks to the environment and public health due to their carcinogenicity .
  • Methods of Application : The specific methods of application or experimental procedures in the production of dyes using N,N-Diphenyl-2-naphthylamine are not detailed in the available resources .
  • Results or Outcomes : The specific results or outcomes obtained in the production of dyes using N,N-Diphenyl-2-naphthylamine are not detailed in the available resources .

4. Organic Chemistry: Electrochemical Phenothiazination of Naphthylamines

  • Summary of the Application : N-Phenylphenothiazine, an inexpensive, highly reductive, and oxygen-tolerant organophotocatalyst, has exhibited potential in various challenging photochemical transformations . In this study, a general and straightforward method was reported to access structurally diverse N-phenylphenothiazine derivatives .
  • Methods of Application : The introduction of a 2-naphthylamine moiety with an extended π-system and an amine group led to the variation of spectral characterization . The formed N-arylation products displayed competitive catalytic activity in challenging transformations .
  • Results or Outcomes : The study demonstrated that the formed N-arylation products with good efficacy and chemo/site-control displayed competitive catalytic activity in challenging transformations .

5. Industrial Chemistry: Production of Dyes

  • Summary of the Application : N,N-Diphenyl-2-naphthylamine is used in the production of dyes . Its presence in water systems can pose risks to the environment and public health due to their carcinogenicity .
  • Methods of Application : The specific methods of application or experimental procedures in the production of dyes using N,N-Diphenyl-2-naphthylamine are not detailed in the available resources .
  • Results or Outcomes : The specific results or outcomes obtained in the production of dyes using N,N-Diphenyl-2-naphthylamine are not detailed in the available resources .

Safety And Hazards

N,N-Diphenyl-2-naphthylamine may cause an allergic skin reaction and serious eye irritation. It is suspected of causing cancer and is toxic to aquatic life with long-lasting effects .

Future Directions

The future directions of N,N-Diphenyl-2-naphthylamine are not explicitly mentioned in the available resources .

Relevant Papers There are several papers that discuss N,N-Diphenyl-2-naphthylamine. One paper discusses its electron transport abilities . Another paper discusses its use as a matrix for imaging of small-molecule metabolites .

properties

IUPAC Name

N,N-diphenylnaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N/c1-3-11-20(12-4-1)23(21-13-5-2-6-14-21)22-16-15-18-9-7-8-10-19(18)17-22/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYDYNGPYMOCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80989223
Record name N,N-Diphenylnaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80989223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diphenyl-2-naphthylamine

CAS RN

6940-30-3
Record name NSC37624
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37624
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diphenylnaphthalen-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Diphenyl-2-naphthylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
RF Bridger - The Journal of Organic Chemistry, 1970 - ACS Publications
The oxidative dimerization of N-phenyl-2-naphthylamine by neutral potassium permanganate results in the formation of coupling products 2 and 3, with the dibenzocarbazole 4 as a …
Number of citations: 32 pubs.acs.org
K Haga, K Iwaya, R Kaneko - Bulletin of the Chemical Society of Japan, 1986 - journal.csj.jp
The condensations of 1,4-cyclohexanedione with several diphenylamines were investigated in order to determine the limit of the utility of this reaction for the N-phenylation of aromatic …
Number of citations: 25 www.journal.csj.jp
JV Sundar, V Subramanian… - Physical chemistry …, 2018 - pubmed.ncbi.nlm.nih.gov
Tri-aryl amines (TAA) such as triphenylamine (TPA) are widely used for designing chromophores for dye-sensitized solar cells (DSSC) and organic light-emitting diodes (OLED). These …
Number of citations: 5 pubmed.ncbi.nlm.nih.gov
V Subramanian, B Rajakumar - Physical Chemistry Chemical …, 2019 - pubs.rsc.org
Tri-aryl amines (TAA) such as triphenylamine (TPA) are widely used for designing chromophores for dye-sensitized solar cells (DSSC) and organic light-emitting diodes (OLED). These …
Number of citations: 9 pubs.rsc.org
BA Reinhardt, LL Brott, SJ Clarson… - Chemistry of …, 1998 - ACS Publications
A series of compounds with systematically varied molecular structures which exhibit very large effective two-photon cross sections has been synthesized and characterized in solution …
Number of citations: 903 pubs.acs.org
H Hartmann - Zeitschrift für Naturforschung B, 2011 - degruyter.com
A Simple Route to Benz[a]acridinium Salts Page 1 A Simple Route to Benz[a]acridinium Salts Horst Hartmann Department Chemie, Technische Universität Dresden, 01062 Dresden, …
Number of citations: 2 www.degruyter.com
ZB Zhang, CL Ji, C Yang, J Chen, X Hong, JB Xia - Organic letters, 2019 - ACS Publications
A nickel-catalyzed Kumada coupling of aniline derivatives was developed by selective cleavage of aryl C–N bonds under mild reaction conditions. Without preinstallation of an ortho …
Number of citations: 48 pubs.acs.org
JR Sawyer - 2001 - rave.ohiolink.edu
Sawyer, James RMS, Department of Chemistry, Wright State University, 2001. The Functionalization of Thermally Stable Third-Order NLO Chromophores. There is a need to …
Number of citations: 1 rave.ohiolink.edu
SM Fauley - 2002 - corescholar.libraries.wright.edu
The molecular weights of two series of PEEK polymers were determined using gel permeation chromatography (GPC). The first series contains oxyalkylene linkages. The other series …
Number of citations: 6 corescholar.libraries.wright.edu
D Wang, C Cheng, T Tsuboi, Q Zhang - CCS chemistry, 2020 - chinesechemsoc.org
An organic light-emitting diode (OLED) is required to exhibit long-time operation without degradation as an inorganic LED. Sufficiently long operation time has been demonstrated for …
Number of citations: 61 www.chinesechemsoc.org

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